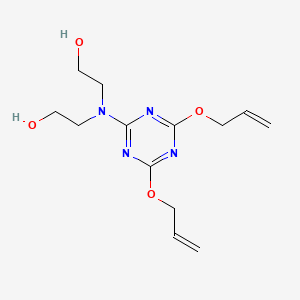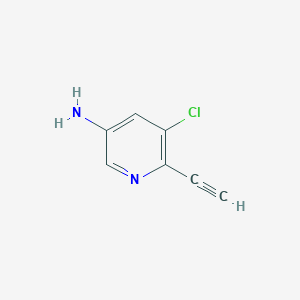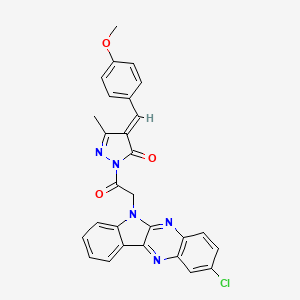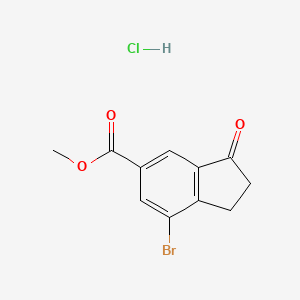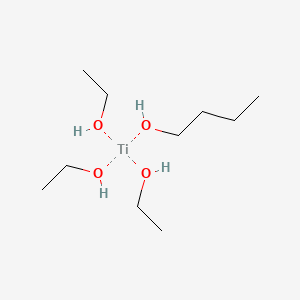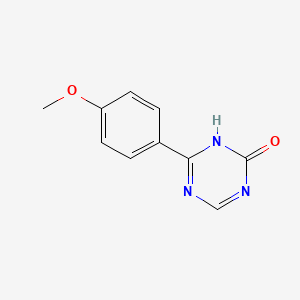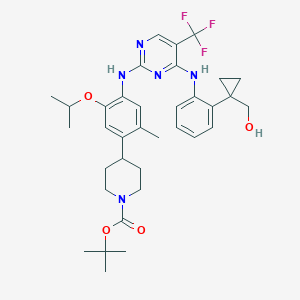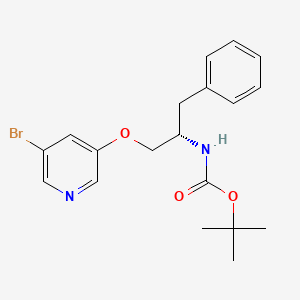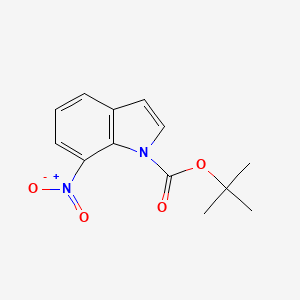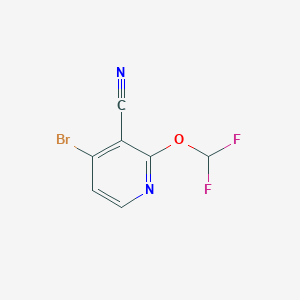
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family Anthraquinones are known for their diverse biological activities and are widely used in dyes, pigments, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthraquinone derivatives. One common method includes:
Bromination: Introduction of the bromine atom at the 2-position of the anthraquinone core using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Benzyloxylation: The hydroxyl group at the 8-position is protected by converting it into a benzyloxy group using benzyl chloride and a base such as potassium carbonate.
Methylation: Introduction of the methyl group at the 3-position using methyl iodide and a base.
Hydroxylation: Introduction of the hydroxyl group at the 1-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
化学反应分析
Types of Reactions
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives depending on the nucleophile used.
科学研究应用
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets. The benzyloxy and bromine groups can facilitate binding to enzymes or receptors, while the hydroxyl and methyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
8-Benzyloxyquinoline: Similar in structure but lacks the anthraquinone core.
2-Bromo-1-hydroxyanthraquinone: Similar but lacks the benzyloxy and methyl groups.
3-Methylanthraquinone: Similar but lacks the benzyloxy and bromine groups.
Uniqueness
8-(Benzyloxy)-2-bromo-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the combination of functional groups attached to the anthraquinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various applications.
属性
CAS 编号 |
919110-85-3 |
|---|---|
分子式 |
C22H15BrO4 |
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-bromo-1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H15BrO4/c1-12-10-15-18(22(26)19(12)23)21(25)17-14(20(15)24)8-5-9-16(17)27-11-13-6-3-2-4-7-13/h2-10,26H,11H2,1H3 |
InChI 键 |
PVNJNKNTZYRNGR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1Br)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
